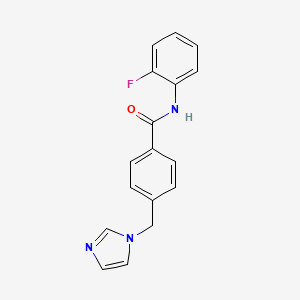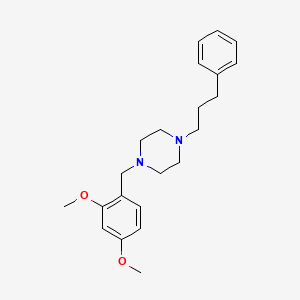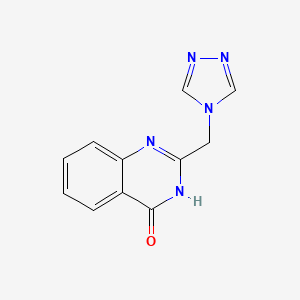
N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide (FIIN-1) is a small molecule inhibitor that targets the oncogenic protein FGFR (Fibroblast Growth Factor Receptor). FGFR is a transmembrane receptor tyrosine kinase that plays a critical role in cell proliferation, differentiation, and survival. Aberrant activation of FGFR signaling has been implicated in various human cancers, making it an attractive therapeutic target. FIIN-1 has been shown to effectively inhibit FGFR activity in preclinical studies, making it a promising candidate for cancer therapy.
Mécanisme D'action
N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide binds to the ATP-binding pocket of FGFR, preventing the receptor from being phosphorylated and activated. This leads to the inhibition of downstream signaling pathways involved in cell proliferation and survival. N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has been shown to be highly selective for FGFR and does not inhibit other receptor tyrosine kinases.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to cancer cells. In addition, N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has been shown to have anti-inflammatory effects, making it a potential therapy for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide in lab experiments include its high selectivity for FGFR, its ability to overcome resistance to other FGFR inhibitors, and its potential to sensitize cancer cells to other therapies. However, the limitations of using N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide include its relatively low potency compared to other FGFR inhibitors and its limited solubility in aqueous solutions.
Orientations Futures
For the research on N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide include the development of more potent analogs with improved solubility and pharmacokinetic properties. In addition, the combination of N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide with other targeted therapies or immunotherapies could be explored to improve treatment outcomes. Furthermore, the role of N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide in the treatment of inflammatory diseases warrants further investigation.
Méthodes De Synthèse
The synthesis of N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide involves a four-step process starting with the reaction of 2-fluoroaniline and 4-(chloromethyl)benzoic acid to form N-(2-fluorophenyl)-4-(chloromethyl)benzamide. This intermediate is then reacted with imidazole to form N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide. The final step involves the deprotection of the benzyl group using palladium on carbon to obtain the pure N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide compound.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has been extensively studied in preclinical models of various cancers such as lung, breast, and bladder cancer. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential combination therapy candidate. Furthermore, N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has been shown to overcome resistance to other FGFR inhibitors, making it a promising alternative for cancer patients who have developed resistance to other therapies.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-4-(imidazol-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O/c18-15-3-1-2-4-16(15)20-17(22)14-7-5-13(6-8-14)11-21-10-9-19-12-21/h1-10,12H,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSICILWCXFXXMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-4-(imidazol-1-ylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanol](/img/structure/B6086103.png)
![[4-(2-chlorobenzyl)-1-(2-methoxy-1-methylethyl)-4-piperidinyl]methanol](/img/structure/B6086104.png)
![N-(3-methoxyphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6086122.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B6086126.png)
![N-(1-benzothien-5-ylmethyl)-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6086130.png)

![1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6086157.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B6086168.png)
![N-methyl-3-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}benzamide](/img/structure/B6086170.png)
![7-(2-methoxyethyl)-2-[(2-methyl-1-benzothien-3-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6086175.png)



![N-cyclohexyl-4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenesulfonamide](/img/structure/B6086199.png)